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Welcome to the technical support center for reactive scandium sputtering. This guide is
designed for researchers, scientists, and process engineers working on the deposition of
scandium-based thin films, such as scandium nitride (ScN) and scandium oxide (Sc203). As a
senior application scientist, my goal is to provide you with not just procedural steps, but also
the underlying scientific principles to empower you to effectively troubleshoot and optimize your
deposition processes. Reactive sputtering is a powerful but complex technique, and this guide
is structured to address the specific challenges you may encounter.[1]

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems
encountered during reactive scandium sputtering.

Issue 1: My deposition rate is significantly lower than
expected and unstable.

Possible Cause: You are likely experiencing "target poisoning,” a common phenomenon in
reactive sputtering.[2][3] This occurs when the reactive gas (e.g., nitrogen or oxygen) reacts
with the scandium target surface, forming an insulating or poorly conductive compound layer
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(ScN or Sc203).[2][3] This compound layer has a much lower sputter yield than the pure
metallic scandium target, leading to a drastic drop in the deposition rate.[3][4]

Step-by-Step Troubleshooting Protocol:

 Visual Inspection: If possible and safe, observe the target surface after sputtering. A
poisoned target may have a different color or show signs of arcing (small pits or burn marks).

[5]

e Monitor Target Voltage: In DC or pulsed-DC sputtering, target poisoning often leads to a
significant change in the target voltage for a constant power or current.[6][7] An insulating
layer on the target surface has a higher secondary electron emission coefficient, which
lowers the plasma impedance and, consequently, the sputtering voltage.[6]

o Reduce Reactive Gas Flow: To recover a poisoned target, you need to significantly reduce
the reactive gas flow to a level much lower than the point where poisoning occurred.[3] This
allows the argon ions to preferentially sputter away the compound layer and expose the
metallic target surface again.[3]

e Implement a Feedback Control System: To prevent future poisoning and operate in the high-
rate "transition mode," a feedback control system is highly recommended.[8] Plasma
Emission Monitoring (PEM) is a powerful technique that measures the optical emission from
the plasma in real-time.[9][10][11] By monitoring the intensity of a characteristic spectral line
of the scandium metal, the reactive gas flow can be dynamically adjusted to maintain a
stable process in the transition region, avoiding full poisoning while ensuring stoichiometric
film growth.[12][13]

Issue 2: | am observing frequent arcing during my
deposition process.

Possible Cause: Arcing is a common consequence of target poisoning, especially when using
DC power supplies.[14] The insulating compound layer formed on the target surface
accumulates positive charge from the plasma.[6][14] When this charge builds up to a sufficient
level, it can discharge in the form of an arc, which can damage the target and the substrate and
create defects in the growing film.[4][14]
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Step-by-Step Troubleshooting Protocol:

Switch to Pulsed-DC Power: The most effective way to mitigate arcing is to use a pulsed-DC
power supply.[4][14] The periodic reversal of the voltage helps to neutralize the positive
charge accumulated on the target surface during the off-time of the pulse, thus preventing
the buildup of charge that leads to arcing.[14]

Optimize Pulse Parameters: If you are already using a pulsed-DC supply, experiment with
the pulse frequency and duty cycle. Higher frequencies and shorter on-times can be more
effective at preventing charge buildup.

Check for Grounding Issues: Ensure that the chamber, anode, and all internal components
are properly grounded. Poor grounding can exacerbate arcing problems. The anode surfaces
must not be allowed to become coated with an insulating layer, which can lead to the
‘disappearing anode’ effect and extinguish the plasma.[4]

Issue 3: | cannot achieve the desired film stoichiometry
(e.g., my ScN film is sub-stoichiometric).

Possible Cause: Achieving the correct stoichiometry in reactive sputtering requires precise
control over the reactive gas partial pressure.[4] If the reactive gas flow is too low, the film will
be sub-stoichiometric (metal-rich).[14] Conversely, if the flow is too high, you risk target
poisoning and a low deposition rate.[14]

Step-by-Step Optimization Protocol:

Systematically Vary Reactive Gas Flow: Perform a series of depositions where you
systematically vary the nitrogen (for ScN) or oxygen (for Scz203) flow rate while keeping other
parameters like argon flow, power, and pressure constant.

Characterize the Films: Analyze the resulting films using techniques like X-ray Photoelectron
Spectroscopy (XPS) to determine their elemental composition and X-ray Diffraction (XRD) to
identify the crystalline phases present. This will allow you to correlate the reactive gas flow
with the film stoichiometry.

Utilize a Gas Ring: To ensure uniform distribution of the reactive gas in the plasma, consider
using a gas ring around the cathode.[15] This helps in achieving a more consistent reaction
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across the substrate.[15]

o Consider Substrate Temperature: For some materials like ScN, the substrate temperature
during deposition can influence the film's crystal quality and stoichiometry.[16] Higher
temperatures can promote the formation of the desired crystalline phase.

Issue 4: My process is unstable and exhibits a
hysteresis effect.

Possible Cause: The hysteresis effect is an inherent characteristic of many reactive sputtering
processes.[17][18][19] It describes the phenomenon where the process parameters (like
deposition rate or reactive gas partial pressure) follow different paths when the reactive gas
flow is increased compared to when it is decreased.[17][20] This non-linear behavior makes it
difficult to control the process in the transition region between the metallic and poisoned
modes.[1][19]

Explanation of Hysteresis:

The hysteresis loop arises from the non-linear relationship between the consumption of the
reactive gas by the sputtering target and the chamber pumping speed.[18][21] When increasing
the reactive gas flow, the target remains in a metallic state with a high sputtering rate, leading
to efficient gettering of the reactive gas. Once a critical flow rate is reached, the target surface
rapidly transitions to a poisoned state, and the sputtering rate drops significantly.[3] To return to
the metallic state, the reactive gas flow must be reduced to a much lower point than where the
transition to poisoning occurred because the poisoned target has a low efficiency for sputtering
away the compound layer.[22]

Strategies for Managing Hysteresis:

 Increase Pumping Speed: A higher pumping speed can narrow the hysteresis loop, making
the process more controllable.[21]

e Implement Feedback Control: As mentioned for target poisoning, a fast feedback control
system like PEM is crucial for operating stably within the hysteresis loop.[23] These systems
can maintain the process at a specific setpoint in the unstable transition region, enabling
high-rate deposition of stoichiometric films.[9][11]
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Section 2: Frequently Asked Questions (FAQS)
Q1: What are the typical starting parameters for reactive sputtering of SCN?
Al: While optimal parameters depend on the specific sputtering system, here is a general

starting point based on literature for depositing ScAIN, which has similar process
considerations to ScN:

Sputtering Pressure: 0.4-0.6 Pa[24]

N2z/Ar Gas Flow Ratio: 30% - 35% N2z[24]

Sputtering Power: Increased power can improve crystal quality, but excessive power can
damage the film.[24]

Substrate Temperature: Should generally not exceed 400 °C.[24]

Q2: How does the choice of sputtering target (e.g., pure Sc vs. Sc-Al alloy) affect the process?
A2: The target design is a critical parameter.[16][24]

e Pure Scandium Target: This is the standard for depositing pure ScN or Sc20s.

» Alloy Targets (e.g., Sc-Al): Used for depositing ternary compounds like AIScN. The
stoichiometry of the deposited film will be influenced by the target composition and the
sputtering parameters.[25][26] Different target designs like alloy, co-sputtering from pure
targets, or segmented targets can be used to control the final film composition.[24]

Q3: What is the effect of oxygen contamination in ScN films?

A3: Oxygen is a common unintentional dopant in reactively sputtered ScN films.[27] It can
substitute for nitrogen in the crystal lattice, leading to n-type doping and affecting the film's
electrical and optical properties.[27] Minimizing background oxygen and water vapor in the
vacuum chamber is crucial for depositing high-purity ScN.

Q4: Can | use RF sputtering for scandium compounds?
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A4: Yes, RF sputtering can be used, especially if you are sputtering from a compound target
(e.g., a Sc20s target).[28] RF sputtering is also suitable for depositing insulating films from a
metallic target in a reactive environment, as it inherently prevents the charge buildup that
causes arcing in DC sputtering.[4] However, deposition rates with RF sputtering are typically
lower than with DC or pulsed-DC sputtering.[4]

Section 3: Data and Protocols

Table 1: Key Parameters in Reactive Scandium
Sputtering and Their Effects
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. Effect on Process and Film
Parameter Typical Range .
Properties

Directly controls film

) stoichiometry. Too low leads to
Reactive Gas (N2 or O2) Flow

Rate

1-20 sccm sub-stoichiometric films; too
high leads to target poisoning.
[14][24]

Affects deposition rate and film

crystallinity. Higher power
Sputtering Power 50-500 W generally increases the

deposition rate but can also

lead to film damage.[24]

Influences plasma density, ion
energy, and mean free path of

Working Pressure 0.1-1 Pa sputtered atoms. Can affect
film stress and microstructure.
[29]30]

Can improve crystallinity and

reduce defects in the film.[27]
Substrate Temperature Room Temp - 850 °C However, higher temperatures

may not be suitable for all

applications.[31]

Higher frequencies are
Pulsed-DC Frequency 10-350 kHz generally more effective at
preventing arcing.[14]

Experimental Protocol: Establishing a Stable Reactive
Sputtering Process using PEM

o System Preparation: Ensure the vacuum chamber has reached the desired base pressure (<
1 x 10~° Torr) to minimize impurities.

« Initiate Sputtering in Inert Gas: Start the sputtering process with only argon gas to establish a
stable plasma and clean the target surface.
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 Introduce Reactive Gas: Slowly introduce the reactive gas (N2 or Oz) while monitoring the
plasma emission spectrum.

« ldentify Characteristic Spectral Lines: Identify a strong emission line corresponding to
metallic scandium and another for the reactive gas or a plasma species.

o Establish a Setpoint: In the transition region, where the metallic scandium signal starts to
decrease, choose a setpoint for the PEM controller. This setpoint will be a specific intensity
of the scandium emission line.

e Engage Feedback Control: Activate the PEM feedback loop. The controller will now
automatically adjust the reactive gas flow to maintain the scandium emission intensity at the
chosen setpoint.[11]

e Process Monitoring: Continuously monitor the deposition rate, target voltage, and reactive
gas flow to ensure process stability.

Section 4: Visualizations
Diagram 1: The Hysteresis Effect in Reactive Sputtering
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Caption: The hysteresis loop illustrates the non-linear relationship between reactive gas flow
and deposition rate.

Diagram 2: Troubleshooting Workflow for Low
Deposition Rate
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Caption: A logical workflow for diagnosing and resolving low deposition rates in reactive
sputtering.
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